molecular formula C21H21NO4S B6520895 N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-methylbenzamide CAS No. 896327-82-5

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-methylbenzamide

Cat. No. B6520895
CAS RN: 896327-82-5
M. Wt: 383.5 g/mol
InChI Key: ZXTBIZHHNKDSKL-UHFFFAOYSA-N
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Description

The compound “N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-methylbenzamide” is a complex organic molecule. It contains a furan ring, a benzene ring with a methyl group, and a benzamide group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom. It also has a benzene ring with a methyl group (a carbon with three hydrogens) attached, and a benzamide group, which is a benzene ring attached to a carbonyl (C=O) and an amine (NH2) .

Scientific Research Applications

FMB has a number of potential applications in scientific research. It has been used in the synthesis of various heterocyclic compounds, such as pyrrolo[2,3-d]pyrimidines, which have potential applications in drug development. FMB has also been used as a model compound to study the reactivity of furan-containing molecules and as a catalyst for the synthesis of other compounds.

Mechanism of Action

FMB is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the synthesis of inflammatory mediators known as prostaglandins. FMB is believed to bind to the active site of COX-2 and inhibit its activity, thus reducing the production of prostaglandins and ultimately reducing inflammation.
Biochemical and Physiological Effects
FMB has been shown to have a number of biochemical and physiological effects. In animal studies, FMB has been shown to reduce inflammation and pain, as well as to have antioxidant and antifungal activities. Additionally, FMB has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to have anti-cancer activity.

Advantages and Limitations for Lab Experiments

FMB has a number of advantages and limitations for use in lab experiments. One advantage of FMB is that it is relatively easy to synthesize, and can be produced in large quantities. Additionally, FMB is relatively stable and can be stored for long periods of time. However, FMB has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

FMB has a number of potential future applications in scientific research. One potential application is the development of new drugs for the treatment of inflammatory diseases, such as arthritis. Additionally, FMB may be useful for the development of new catalysts for the synthesis of other compounds, as well as for the synthesis of new heterocyclic compounds. Finally, FMB may be useful for the development of new treatments for cancer, as it has been shown to have anti-cancer activity.

Synthesis Methods

FMB is synthesized through a multi-step process. First, the starting material, 4-methylbenzenesulfonyl chloride, is reacted with 2-furylmethanol in the presence of a base, such as sodium hydroxide, to form the intermediate product, 2-(4-methylbenzenesulfonyl)ethyl 2-furylmethanol. This intermediate is then reacted with 3-methylbenzamide in the presence of a base, such as sodium hydroxide, to form FMB.

properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-15-8-10-18(11-9-15)27(24,25)20(19-7-4-12-26-19)14-22-21(23)17-6-3-5-16(2)13-17/h3-13,20H,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTBIZHHNKDSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC(=C2)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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